1-(Piperazin-1-yl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study described the design and synthesis of fifteen novel 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives as inhibitors of HIV-1 RT . Another study reported the synthesis of novel 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives .Molecular Structure Analysis
The molecular structure of “1-(Piperazin-1-yl)propan-1-one” can be inferred from related compounds. For example, “1-Piperazin-1-yl-2-(4-propylphenyl)propan-1-one” has a molecular formula of C16H24N2O . Another related compound, “1-Piperazin-1-yl-3-(propan-2-ylamino)propan-1-one”, has a molecular formula of C10H21N3O .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Piperazin-1-yl)propan-1-one” can be inferred from related compounds. For example, “1-Piperazin-1-yl-2-(4-propylphenyl)propan-1-one” and “1-Piperazin-1-yl-3-(propan-2-ylamino)propan-1-one” have been studied for their physical and chemical properties .Scientific Research Applications
Application in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound “1-(Piperazin-1-yl)propan-1-one” is used in the synthesis of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives. These derivatives are evaluated for their affinity towards 5-HT1A receptors .
- Methods of Application : The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .
- Results or Outcomes : The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Application in Antifungal Research
- Scientific Field : Antifungal Research
- Summary of the Application : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
- Methods of Application : The amidrazones were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .
- Results or Outcomes : The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .
Application in Antitumor Research
- Scientific Field : Antitumor Research
- Summary of the Application : The compound “1-(Piperazin-1-yl)propan-1-one” is used in the synthesis of novel compounds that are evaluated for their antitumor activity .
- Methods of Application : The new compounds are synthesized and their structures are confirmed by various analytical and spectral data .
- Results or Outcomes : The newly synthesized compounds are evaluated for their antitumor activity .
Application in Antidepressant Research
- Scientific Field : Antidepressant Research
- Summary of the Application : The compound “1-(Piperazin-1-yl)propan-1-one” is used in the synthesis of novel compounds that are evaluated for their antidepressant activity .
- Methods of Application : The new compounds are synthesized and their structures are confirmed by various analytical and spectral data .
- Results or Outcomes : The newly synthesized compounds are evaluated for their antidepressant activity .
Application in 5-HT1A Receptor Research
- Scientific Field : 5-HT1A Receptor Research
- Summary of the Application : The compound “1-(Piperazin-1-yl)propan-1-one” is used in the synthesis of novel compounds that are evaluated for their affinity towards 5-HT1A receptors .
- Methods of Application : The new compounds are synthesized and their structures are confirmed by various analytical and spectral data .
- Results or Outcomes : The newly synthesized compounds are evaluated for their affinity towards 5-HT1A receptors .
Application in α-Adrenoceptor Antagonist Research
- Scientific Field : α-Adrenoceptor Antagonist Research
- Summary of the Application : The compound “1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one” is a non-selective α-adrenoceptor antagonist. It has been suggested that non-selective adrenoceptor antagonists could be particularly beneficial, since α1-adrenoceptor antagonists can improve disrupted lipid and carbohydrate profiles, while the inhibition of the α2-adrenoceptor may contribute to body weight reduction .
- Methods of Application : The α1- and α2-adrenoreceptor affinities of the tested compound had been investigated previously by means of the radioligand binding assay .
- Results or Outcomes : After the chronic administration of the tested compound, reduced levels of triglycerides and glucose were observed in rat plasma .
Future Directions
The future directions for the study of “1-(Piperazin-1-yl)propan-1-one” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research could be done on related compounds and their potential applications, such as their use as inhibitors of HIV-1 RT .
properties
IUPAC Name |
1-piperazin-1-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQAMPOYHLICPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397207 | |
Record name | 1-(Piperazin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)propan-1-one | |
CAS RN |
76816-54-1 | |
Record name | 1-(Piperazin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Piperazin-1-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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